5-(2,4-Difluorophenyl)-3-methylisoxazole
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Overview
Description
5-(2,4-Difluorophenyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 2,4-difluorophenyl group and a methyl group on the isoxazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-difluorophenyl)-3-methylisoxazole typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the isoxazole ring. One common method involves the use of organometallic derivatives and transition-metal-based catalysts. For example, a cross-coupling reaction between a diazonium salt of 2,4-difluoroaniline and an appropriate substituted benzene can be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-(2,4-Difluorophenyl)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(2,4-difluorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. For example, it may inhibit prostaglandin synthesis via the arachidonic acid pathway, similar to other nonsteroidal anti-inflammatory agents .
Comparison with Similar Compounds
Similar Compounds
(5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione: Shares structural similarities but differs in its oxazolidine ring.
2-(2,4-Difluorophenyl)-5-methylpyridine: Another fluorinated compound with a pyridine ring instead of an isoxazole ring.
Uniqueness
5-(2,4-Difluorophenyl)-3-methylisoxazole is unique due to its specific isoxazole ring structure combined with the 2,4-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c1-6-4-10(14-13-6)8-3-2-7(11)5-9(8)12/h2-5H,1H3 |
InChI Key |
JGUUIBQOUHXHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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